

Structural Biology of BNT162b2 Spike Protein Expression: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the structural biology of the BNT162b2 spike (S) protein, focusing on its expression, purification, and structural characterization. The BNT162b2 vaccine, developed by Pfizer and BioNTech, utilizes a lipid nanoparticle (LNP)-encapsulated, nucleoside-modified messenger RNA (mRNA) that encodes the full-length SARS-CoV-2 spike protein.^[1] To enhance its immunogenicity and stability, the encoded spike protein incorporates two proline substitutions (K986P and V987P), resulting in a stabilized prefusion conformation, often referred to as the S-2P variant.

Data Presentation

Quantitative Data on BNT162b2 and other SARS-CoV-2 Spike Protein Expression and Binding

The following tables summarize key quantitative data related to the expression, purification, and receptor binding of the SARS-CoV-2 spike protein, including variants relevant to the BNT162b2 vaccine, from various expression systems.

Expression System	Construct	Yield	Reference
ExpiCHO Cells	HexaPro (six proline-stabilized spike variant)	>30 mg/L	[2] [3]
CHO Cells	Full-length spike ectodomain	100-150 mg/L	[4]
HEK293 Cells (Adenovirus vector)	Soluble S-protein	~75 µg/10 ⁶ cells	
HEK293 Cells	Full-length spike ectodomain	Low yields reported	[4]
Pichia pastoris	Receptor-Binding Domain (RBD)	~21 mg/L	[5] [6]

Table 1: Expression Yields of SARS-CoV-2 Spike Protein and its Domains in Different Systems.

Purification Step	Fold Purification	Purity	Reference
Immobilized Metal Affinity Chromatography (IMAC)	-	>90%	[7]
Strep-Tactin Affinity Chromatography	-	>95%	[3]
Size-Exclusion Chromatography (SEC)	-	>98%	[7]
Two-step (Mixed-mode and Hydrophobic Interaction)	-	>99%	[5] [6]

Table 2: Purification Metrics for Recombinant SARS-CoV-2 Spike Protein. The purification of recombinant spike proteins typically involves multiple chromatographic steps to achieve high purity.

Variant/Construct	Method	KD (nM)	Reference
SARS-CoV-2 Spike	Not specified	24 nM	[8]
WHCV-RBD	Not specified	~14 nM	[9]
Alpha-RBD	Not specified	2 nM	[9]
Delta+-RBD	Not specified	>30 nM	[9]
Wild-type RBD	Surface Plasmon Resonance	63 ± 7.7 nM	[10]
RBD (various)	Bio-layer Interferometry	3.63 x 10 ⁻⁸ to 6.67 x 10 ⁻⁸ M	[5][6]

Table 3: Binding Affinity of SARS-CoV-2 Spike Protein and its Receptor-Binding Domain (RBD) to the Human ACE2 Receptor. The dissociation constant (KD) is a measure of the binding affinity, with lower values indicating a stronger interaction.

Experimental Protocols

Expression of BNT162b2-like Spike Protein in Mammalian Cells

This protocol describes the transient expression of the stabilized prefusion SARS-CoV-2 spike protein in ExpiCHO or HEK293 cells.

Materials:

- ExpiCHO-S™ or Expi293F™ cells
- ExpiCHO™ Expression Medium or Expi293™ Expression Medium
- Plasmid DNA encoding the S-2P variant of the SARS-CoV-2 spike protein with a C-terminal tag (e.g., His-tag, Strep-tag)

- ExpiFectamine™ CHO Transfection Kit or ExpiFectamine™ 293 Transfection Kit
- Shaker incubator

Procedure:

- Cell Culture: Maintain ExpiCHO-S™ or Expi293F™ cells in their respective expression media in a shaker incubator at 37°C with 8% CO₂ and 125 rpm.
- Transfection:
 - On the day of transfection, ensure cells are in the exponential growth phase with high viability (>95%).
 - Dilute the plasmid DNA in Opti-PRO™ SFM.
 - Prepare the ExpiFectamine™ reagent by diluting it in Opti-PRO™ SFM and incubate for 5 minutes.
 - Combine the diluted DNA and ExpiFectamine™ reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
 - Add the DNA-ExpiFectamine™ mixture to the cell culture.
- Expression:
 - Return the transfected cells to the shaker incubator.
 - For ExpiCHO cells, add ExpiCHO™ Feed and ExpiFectamine™ CHO Enhancer 18-22 hours post-transfection.
 - Harvest the cell culture supernatant containing the secreted spike protein 5-7 days post-transfection by centrifugation.

Purification of Recombinant Spike Protein

This protocol outlines a two-step purification process using affinity and size-exclusion chromatography.

Materials:

- Harvested cell culture supernatant
- Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins, Strep-Tactin resin for Strep-tagged proteins)
- Wash Buffer (e.g., PBS with 20 mM imidazole for Ni-NTA)
- Elution Buffer (e.g., PBS with 250-500 mM imidazole for Ni-NTA)
- Size-Exclusion Chromatography (SEC) column (e.g., Superose 6)
- SEC Buffer (e.g., PBS, pH 7.4)
- Chromatography system

Procedure:

- Affinity Chromatography (Capture Step):
 - Equilibrate the affinity column with Wash Buffer.
 - Load the clarified supernatant onto the column.
 - Wash the column extensively with Wash Buffer to remove unbound proteins.[\[7\]](#)
 - Elute the bound spike protein with Elution Buffer.[\[7\]](#)
- Size-Exclusion Chromatography (Polishing Step):
 - Concentrate the eluted protein from the affinity step.
 - Equilibrate the SEC column with SEC Buffer.
 - Load the concentrated protein onto the SEC column.
 - Collect fractions corresponding to the trimeric spike protein peak.[\[7\]](#)

- Quality Control:
 - Assess the purity of the final protein product by SDS-PAGE.
 - Determine the protein concentration using a spectrophotometer or a protein assay.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

This protocol provides a general workflow for the structural determination of the spike protein using cryo-EM.

Materials:

- Purified spike protein (concentration > 0.5 mg/mL)
- EM grids (e.g., Quantifoil R1.2/1.3)
- Vitrification device (e.g., Vitrobot)
- Cryo-transmission electron microscope (e.g., Titan Krios)
- Direct electron detector

Procedure:

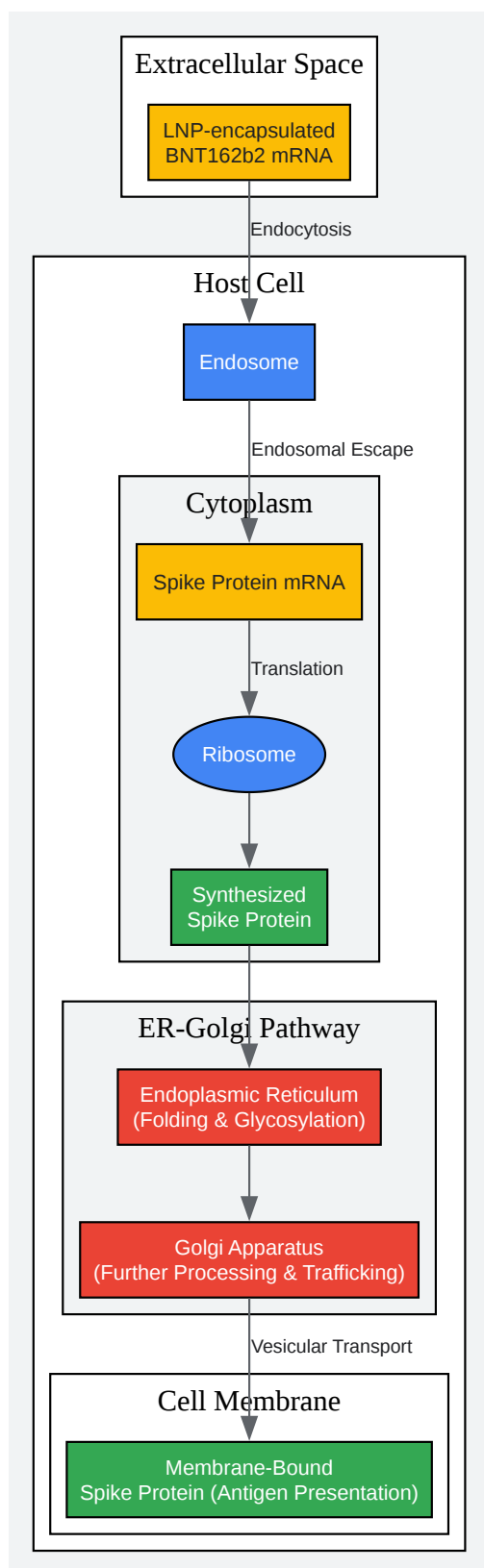
- Grid Preparation:
 - Apply a small volume (3-4 μ L) of the purified protein solution to a glow-discharged EM grid.
 - Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification device.[\[11\]](#)
- Data Collection:
 - Transfer the vitrified grids to the cryo-electron microscope.

- Collect a large dataset of micrographs (movies) using an automated data collection software. It is often beneficial to collect data with a tilted stage to overcome preferred orientation issues.[\[11\]](#)
- Image Processing:
 - Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.
 - Pick individual particles from the micrographs.
 - Perform 2D classification to select for high-quality particles.
 - Generate an initial 3D model.
 - Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the spike protein.[\[11\]](#)[\[12\]](#)
- Model Building and Refinement:
 - Build an atomic model into the final cryo-EM density map.
 - Refine the model against the data to obtain the final structure.

Mandatory Visualization

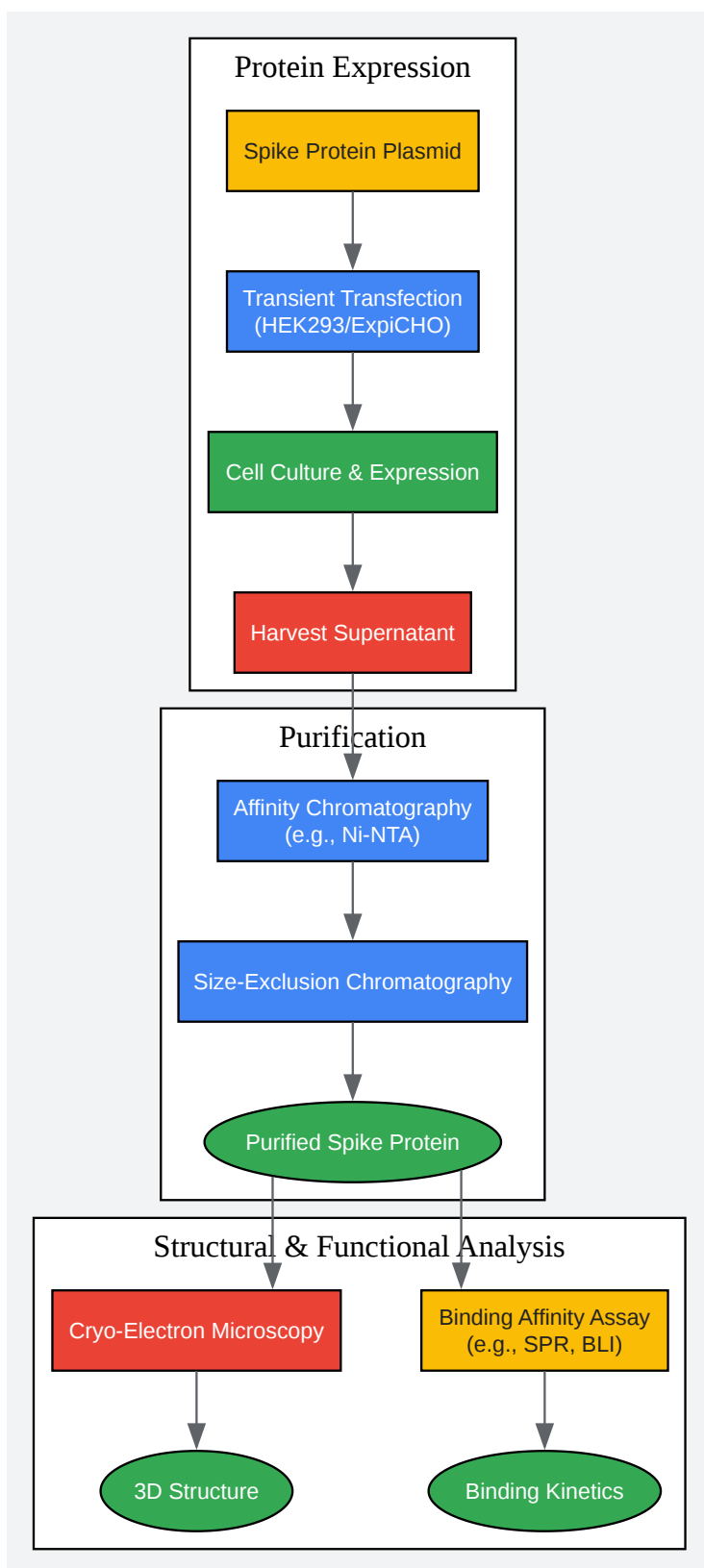
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the expression and study of the BNT162b2 spike protein.



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Caption: Cellular pathway of BNT162b2 spike protein expression.



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Caption: Experimental workflow for spike protein production and analysis.

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